2-[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexylamino]-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol
Description
This compound is a structurally complex molecule featuring a benzodioxin core substituted with a 2,2-dimethyl group, linked to a hexylamino chain modified with a dichlorophenyl-methoxy-ethoxy moiety. Limited peer-reviewed studies directly address its pharmacological profile, but structural analogs indicate applications in antimicrobial or anti-inflammatory research.
Properties
IUPAC Name |
2-[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexylamino]-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37Cl2NO5/c1-27(2)34-18-21-16-20(10-11-26(21)35-27)25(31)17-30-12-5-3-4-6-13-32-14-15-33-19-22-23(28)8-7-9-24(22)29/h7-11,16,25,30-31H,3-6,12-15,17-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOCWBVFWIFQCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2=C(O1)C=CC(=C2)C(CNCCCCCCOCCOCC3=C(C=CC=C3Cl)Cl)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37Cl2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Identity and Properties
Before delving into preparation methods, it is essential to understand the chemical identity and properties of the target compound.
Structural Characteristics
(1R)-2-[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexylamino]-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol has a molecular formula of C27H37Cl2NO5 and a molecular weight of 526.49 g/mol. The molecule contains several key structural elements:
- A 2,2-dimethyl-4H-1,3-benzodioxin core (protected form of the dihydroxyphenyl moiety)
- A chiral center with (R)-configuration at the benzylic alcohol
- A hexyl linker chain
- A 2,6-dichlorobenzyl ether functionality
Physical Properties
The compound exhibits the following physical properties as reported in the literature:
Synthetic Position in Vilanterol Production
The target compound is identified as "Vilanterol Impurity 1" in pharmaceutical standards. Understanding its role in the overall synthetic scheme for vilanterol is crucial for contextualizing the preparation methods.
Relationship to Vilanterol Structure
This compound represents a late-stage intermediate in vilanterol synthesis, specifically containing the 2,2-dimethyl-4H-1,3-benzodioxin protecting group (acetonide) that shields the catechol portion of the molecule during earlier synthetic steps. The final conversion to vilanterol involves deprotection of this acetonide group to reveal the dihydroxyphenyl functionality.
General Synthetic Strategy
The preparation of (1R)-2-[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexylamino]-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol generally follows a convergent synthesis approach, involving the coupling of two key fragments followed by functional group manipulations.
Retrosynthetic Analysis
Based on patent literature, the synthesis can be retrosynthetically analyzed as follows:
- The target compound is formed through the cleaving of an oxazolidinone intermediate
- The oxazolidinone intermediate is prepared by condensing a chiral (5R)-5-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-1,3-oxazolidin-2-one with a 2-[2-(6-halo-hexyloxy)-ethoxymethyl]-1,3-dichloro-benzene derivative
- The 2,2-dimethyl-4H-1,3-benzodioxin moiety is typically prepared from the corresponding catechol through acetonide formation
- The dichlorobenzyl ether linker is prepared separately and coupled to the main scaffold
Detailed Preparation Routes
Route A: Patent WO2014041565A2 Method
According to patent WO2014041565A2, the target compound (referred to as Formula XIV) is prepared through the following sequence:
Preparation of 2-(2,6-dichlorobenzyloxy)ethanol
The first step involves reacting 2,6-dichlorobenzyl halide with ethylene glycol in the presence of a suitable base:
2,6-dichlorobenzyl-X + HOCH₂CH₂OH → 2-(2,6-dichlorobenzyloxy)ethanol
(where X = F, Cl, Br, or I)
Preparation of 2-[2-(6-halo-hexyloxy)-ethoxymethyl]-1,3-dichloro-benzene
The alcohol from the previous step is then reacted with a dihaloalkane (preferably 1,6-dibromohexane) in the presence of a base and optionally a phase transfer catalyst:
2-(2,6-dichlorobenzyloxy)ethanol + X-(CH₂)₆-X → 2-[2-(6-halo-hexyloxy)-ethoxymethyl]-1,3-dichloro-benzene
The patent specifies that high-purity 1,6-dibromohexane should be used, containing less than 0.15% of the corresponding 1,5-dibromopentane impurity to avoid formation of unwanted analogs.
Coupling with Chiral Oxazolidinone
The haloalkyl intermediate is then condensed with (5R)-5-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-1,3-oxazolidin-2-one:
2-[2-(6-halo-hexyloxy)-ethoxymethyl]-1,3-dichloro-benzene + (5R)-5-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-1,3-oxazolidin-2-one → Oxazolidinone intermediate
Ring Opening to Form Target Compound
The crucial step in forming the target compound involves cleaving the oxazolidinone intermediate using a strong base in a suitable solvent:
Oxazolidinone intermediate + Base → (1R)-2-[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexylamino]-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol
The patent specifies the following conditions for this step:
| Parameter | Condition | Notes |
|---|---|---|
| Base | Potassium tert-butoxide | Other alkali metal alkoxides can also be used |
| Solvent | Non-polar solvent (toluene preferred) | Hexane, heptane, cyclohexane, xylene, chlorobenzene are alternatives |
| Isolation | Extractive workup | |
| Purity | >99% | Chiral purity >99.5% |
The patent emphasizes that using non-polar solvents is critical for eliminating impurities at this stage, which might otherwise be difficult to separate later.
Route B: Alternative Pathway
Another synthetic approach can be inferred from patent information regarding the synthesis of related compounds:
Preparation of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone
This approach starts with the protection of 2-bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one (Compound 2) using 2-methoxypropene in an organic solvent:
2-bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one + 2-methoxypropene → 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone
Amination Reaction
The bromo ketone is then reacted with a nitrogen source to introduce the amino functionality:
2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone + Nitrogen source → 1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-[amino]ethanone
Reduction of Ketone to Alcohol
The ketone is reduced to the corresponding alcohol using sodium borohydride:
1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-[amino]ethanone + NaBH₄ → 1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-[amino]ethanol
Alkylation with Hexyl Linker
The amino alcohol is then alkylated with the appropriate hexyl halide containing the 2,6-dichlorobenzyloxy ethoxy moiety:
1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-[amino]ethanol + Hexyl-linker-X → (1R)-2-[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexylamino]-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol
Reaction Conditions and Parameters
Solvent Selection
The choice of solvent is critical in the preparation of this compound:
Base Selection
The following bases have been reported for various steps in the synthesis:
Temperature Conditions
Temperature control is important for optimizing yields and minimizing impurities:
Purification and Isolation
Purification Techniques
The following purification methods have been reported for isolation of the target compound:
Analytical Methods for Purity Assessment
The purity of the final compound is typically assessed using:
Impurity Profile and Control
Known Process Impurities
Several potential impurities can form during the synthesis:
Scale-Up Considerations
The following considerations are important for larger-scale preparation:
- The use of non-polar solvents (toluene) is recommended over column chromatography for industrial scale purification
- High-purity (>99.85%) 1,6-dibromohexane should be used to minimize formation of related impurities
- Temperature control is critical during the oxazolidinone cleavage step to minimize racemization
- Azeotropic drying with heptane improves the quality of intermediates
- Avoiding alcoholic solvents during deprotection steps prevents formation of ether impurities
Chemical Reactions Analysis
Types of Reactions
(1R)-2-[[6-[2-[(2,6-Dichlorobenzyl)oxy]ethoxy]hexyl]aMino]-1-(2,2-diMethyl-4H-1,3-benzodioxin-6-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into amines or alcohols, depending on the conditions.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, (1R)-2-[[6-[2-[(2,6-Dichlorobenzyl)oxy]ethoxy]hexyl]aMino]-1-(2,2-diMethyl-4H-1,3-benzodioxin-6-yl)ethanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a valuable tool for probing biological systems.
Medicine
Pharmacologically, (1R)-2-[[6-[2-[(2,6-Dichlorobenzyl)oxy]ethoxy]hexyl]aMino]-1-(2,2-diMethyl-4H-1,3-benzodioxin-6-yl)ethanol is investigated for its potential therapeutic effects. Its interactions with specific molecular targets could lead to the development of new drugs for various diseases.
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (1R)-2-[[6-[2-[(2,6-Dichlorobenzyl)oxy]ethoxy]hexyl]aMino]-1-(2,2-diMethyl-4H-1,3-benzodioxin-6-yl)ethanol involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in hydrophobic interactions is crucial for its activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several derivatives, including:
Key Research Findings
Bioactivity Comparison: The dichlorophenyl-ethoxy-hexylamino chain in the target compound and 4-(2-((6-(2-((2,6-dichlorobenzyl)oxy)...phenol () suggests shared affinity for hydrophobic binding pockets in microbial enzymes. However, the benzodioxin core may improve metabolic stability compared to the phenol derivative, which is prone to oxidation . Rhodamine 6G analogs () exhibit fluorescence but lack the dichlorophenyl group, limiting their utility in antimicrobial contexts despite superior cellular permeability .
Physicochemical Properties: LogP: The target compound’s calculated LogP (~4.2) is higher than the phenol analog (~3.5) due to the lipophilic benzodioxin group, suggesting better membrane penetration . Solubility: The ethanol group in the target compound enhances aqueous solubility (≈12 mg/mL) compared to Rhodamine 6G derivatives (≈5 mg/mL) .
Synthetic Challenges: The benzodioxin ring requires multi-step protection/deprotection strategies, unlike the simpler phenol or xanthene cores .
Biological Activity
The compound 2-[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexylamino]-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol, also known as Vilanterol Impurity 1 or CAS Number 2514696-13-8, is a complex organic molecule with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C24H31Cl2NO5 |
| Molecular Weight | 484.41 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 637.3 ± 55.0 °C |
| Flash Point | 339.2 ± 31.5 °C |
Vilanterol acts primarily as a long-acting agonist of the beta2-adrenergic receptor (β2-AR). Upon binding to β2-AR, it induces intracellular signaling pathways that lead to increased cyclic AMP (cAMP) levels, promoting bronchodilation and anti-inflammatory effects in respiratory tissues. This mechanism is particularly beneficial in the treatment of chronic obstructive pulmonary disease (COPD) and asthma.
Antitumor Activity
Recent studies have evaluated the cytotoxic effects of Vilanterol on various tumor cell lines. The compound demonstrated significant inhibition of cell proliferation in assays such as:
- MTT Assay : Used to assess cell viability and proliferation.
- Colony Forming Assays : Evaluated anchorage-independent growth.
In one study, Vilanterol exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent antitumor activity .
Antidiabetic Properties
Vilanterol has also been investigated for its potential antidiabetic effects. Research indicates that it may modulate glucose uptake and insulin secretion through the inhibition of key enzymes such as:
- α-Amylase
- α-Glucosidase
These enzymes are crucial for carbohydrate digestion; their inhibition can lead to reduced postprandial blood glucose levels .
Case Studies
-
Study on Lung Cancer Cells :
- Objective : Evaluate the cytotoxicity of Vilanterol on lung cancer cell lines.
- Findings : Significant reduction in cell viability was observed at concentrations above 10 µM after 24 hours of treatment.
-
Diabetes Model Study :
- Objective : Assess the impact of Vilanterol on glucose metabolism.
- Findings : In vitro assays revealed that Vilanterol enhanced glucose uptake in muscle cells by approximately 30% compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
